molecular formula C13H15IO2 B3184949 4-Cyclohexyl-3-iodobenzoic acid CAS No. 1131614-24-8

4-Cyclohexyl-3-iodobenzoic acid

Cat. No.: B3184949
CAS No.: 1131614-24-8
M. Wt: 330.16 g/mol
InChI Key: UCLIQBXTCVLQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclohexyl-3-iodobenzoic acid is a halogenated benzoic acid derivative characterized by a cyclohexyl group at the para position (C4) and an iodine atom at the meta position (C3) on the benzene ring. This structural configuration imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

1131614-24-8

Molecular Formula

C13H15IO2

Molecular Weight

330.16 g/mol

IUPAC Name

4-cyclohexyl-3-iodobenzoic acid

InChI

InChI=1S/C13H15IO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16)

InChI Key

UCLIQBXTCVLQMT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=C(C=C(C=C2)C(=O)O)I

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)C(=O)O)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 4-cyclohexyl-3-iodobenzoic acid and its analogs, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Molecular Formula Substituents Molecular Weight Key Functional Groups Purity (If Reported) Primary Applications References
This compound C₁₃H₁₅IO₂ Cyclohexyl (C4), I (C3) 330.16 Benzoic acid, halogen N/A Synthetic intermediate, drug discovery
4-Cyclohexyl-2-iodobenzoic acid C₁₃H₁₅IO₂ Cyclohexyl (C4), I (C2) 330.16 Benzoic acid, halogen N/A Catalysis studies (IrIII)
6-(3-Iodophenyl)-4,6-dioxohexanoic acid C₁₂H₁₁IO₄ 3-Iodophenyl, diketone 344.93 Carboxylic acid, diketone 72% COX-2 inhibitor research
4-[5-(3-Iodophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide C₁₆H₁₂F₃IN₂O₂S 3-Iodophenyl, CF₃, sulfonamide 493.89 Pyrazole, sulfonamide 76% SPECT tracer development (COX-2)
4-Cyclohexyl-3-chloro-phenylacetic acid C₁₅H₁₉ClO₂ Cyclohexyl (C4), Cl (C3) 266.76 Phenylacetic acid, halogen N/A Anti-inflammatory agents
4-Azido-3-iodobenzoic acid C₇H₄IN₃O₂ Azido (C4), I (C3) 289.03 Benzoic acid, azide N/A Click chemistry, bioconjugation

Structural and Electronic Differences

  • Substituent Position: The iodine in 4-cycloclohexyl-3-iodobenzoic acid (meta) vs. 4-cyclohexyl-2-iodobenzoic acid (ortho) alters steric hindrance and electronic effects. In contrast, 4-azido-3-iodobenzoic acid replaces the cyclohexyl group with an azide, enabling rapid conjugation in bioorthogonal chemistry .
  • Halogen vs. Other Groups :

    • Replacing iodine with chlorine (as in 4-cyclohexyl-3-chloro-phenylacetic acid) reduces molecular weight (266.76 vs. 330.16) and polarizability, affecting binding affinity in enzyme inhibition studies .
    • The trifluoromethyl (CF₃) group in ’s pyrazole derivative enhances metabolic stability and lipophilicity compared to the cyclohexyl group .

Physicochemical Properties

  • Molecular Weight and Solubility :

    • Higher molecular weight compounds (e.g., 493.89 in the pyrazole-sulfonamide derivative) exhibit lower aqueous solubility, limiting bioavailability but improving target binding in COX-2 imaging .
    • The cyclohexyl group in this compound increases logP (lipophilicity), favoring blood-brain barrier penetration compared to polar analogs like 4-azido-3-iodobenzoic acid .
  • Purity and Synthetic Utility :

    • Purity variations (72%–84% in ) highlight challenges in isolating iodinated aromatics, which often require rigorous purification for pharmacological use .

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